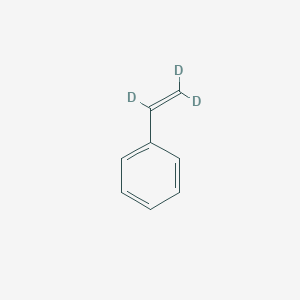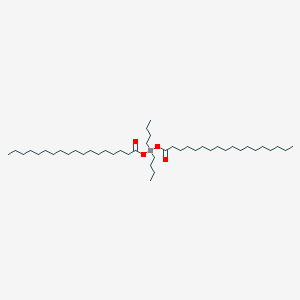
Dibutyltin distearate
Übersicht
Beschreibung
Dibutyltin distearate is an organotin compound widely used as a catalyst in various industrial and chemical processes. It is known for its effectiveness in catalyzing reactions such as the formation of polyurethanes and silicones. The compound is characterized by its molecular structure, which includes two butyl groups and two stearate groups bonded to a central tin atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutyltin distearate can be synthesized through the reaction of dibutyltin oxide with stearic acid. The reaction typically occurs under heating conditions to facilitate the esterification process. The general reaction is as follows:
(C4H9)2SnO+2C17H35COOH→(C4H9)2Sn(OCOC17H35)2+H2O
Industrial Production Methods: On an industrial scale, this compound is produced by reacting dibutyltin dichloride with sodium stearate. This method is preferred due to its efficiency and the high yield of the desired product. The reaction is typically carried out in a solvent such as toluene, and the product is purified through recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Dibutyltin distearate primarily undergoes catalytic reactions, particularly in the formation of polyurethanes and silicones. It can also participate in esterification and transesterification reactions.
Common Reagents and Conditions:
Esterification: Stearic acid and dibutyltin oxide under heating conditions.
Transesterification: Alcohols and esters in the presence of this compound as a catalyst.
Major Products:
Polyurethanes: Formed by the reaction of isocyanates with polyols in the presence of this compound.
Silicones: Produced through the polymerization of siloxanes catalyzed by this compound.
Wissenschaftliche Forschungsanwendungen
Dibutyltin distearate is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in the synthesis of polyurethanes, silicones, and other polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding organotin toxicity.
Medicine: Investigated for its potential use in drug delivery systems and as an antifungal agent.
Industry: Widely used in the production of coatings, adhesives, sealants, and elastomers.
Wirkmechanismus
The catalytic activity of dibutyltin distearate is attributed to its ability to coordinate with reactant molecules, thereby lowering the activation energy of the reaction. The tin atom in the compound acts as a Lewis acid, facilitating the formation of intermediate complexes that enhance the reaction rate. The stearate groups provide steric stabilization, ensuring the catalyst’s effectiveness in various reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Dibutyltin dilaurate: Another organotin compound used as a catalyst in similar applications.
Dibutyltin diacetate: Known for its use in organic synthesis and as a catalyst in esterification reactions.
Dibutyltin dichloride: Used in the synthesis of other organotin compounds and as a catalyst in polymerization reactions.
Uniqueness: Dibutyltin distearate is unique due to its long-chain stearate groups, which provide enhanced solubility and stability in organic solvents. This makes it particularly effective in catalyzing reactions in non-polar media, distinguishing it from other organotin compounds with shorter alkyl or acyl groups.
Eigenschaften
IUPAC Name |
[dibutyl(octadecanoyloxy)stannyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H36O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*2-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHDRFKHKGNLNW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052247 | |
| Record name | Dibutyl[bis(octadecanoyloxy)]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5847-55-2 | |
| Record name | Octadecanoic acid, 1,1′-(dibutylstannylene) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5847-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl(bis(octadecanoyloxy))stannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyltin distearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl[bis(octadecanoyloxy)]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylbis(stearoyloxy)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL(BIS(OCTADECANOYLOXY))STANNANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VNX07CCO1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dibutyltin distearate impact the lifespan of alkyd coatings?
A: this compound acts as a stabilizer in poly(glycerol-phthalate) based alkyd coatings. Research has shown that it effectively reduces degradation reactions caused by weathering. [] This is evident in the reduced hydroxyl moiety formation, less discoloration, increased gel content, enhanced tensile strength, and a longer time to embrittlement in stabilized coatings compared to unstabilized ones. []
Q2: What is the optimal concentration of this compound for stabilizing alkyd coatings?
A: Studies indicate that a concentration of 10 x 10-4 mole% of this compound provides the most effective stabilization for alkyd coatings. []
Q3: How does this compound behave in antifouling rubber applications?
A: When incorporated into neoprene and natural rubbers, this compound undergoes chemical changes. [, ] In neoprene, it forms alongside tributyltin chloride and tributyltin stearate. [] In natural rubber, it appears alongside bis(tributyltin) sulphide and tributyltin stearate. [] This behavior is crucial for understanding the long-term effectiveness and environmental fate of these antifouling materials.
Q4: What spectroscopic techniques are useful for studying this compound in materials?
A: 119mSn Mössbauer and 119Sn NMR spectroscopy are valuable tools for investigating the fate and transformation of this compound in materials like neoprene elastomers. [] These techniques provide insights into the chemical changes occurring during the material curing process and help understand the interaction of this compound with other components.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


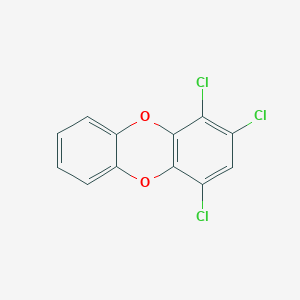
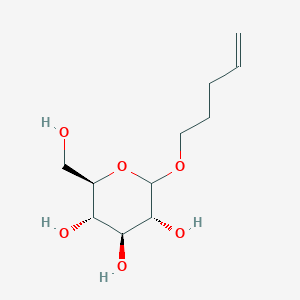
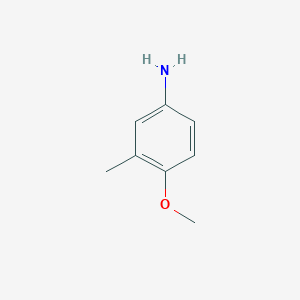
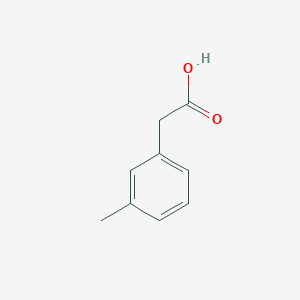
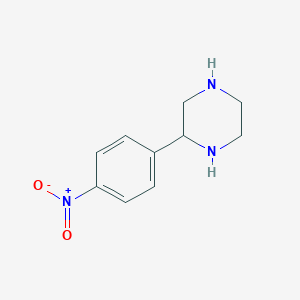

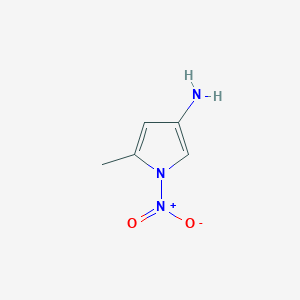
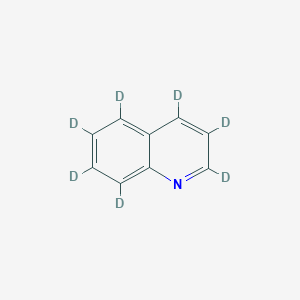
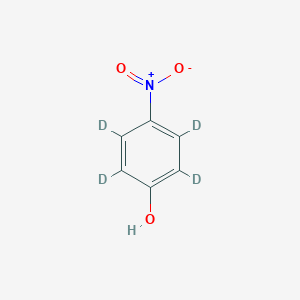
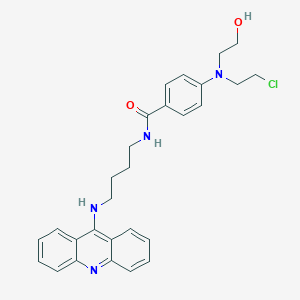
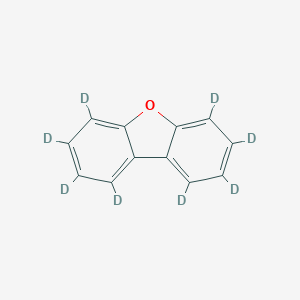
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
